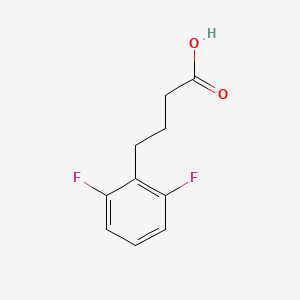

4-(2,6-Difluorophenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

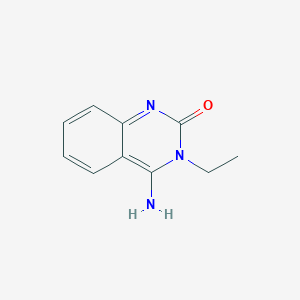

“4-(2,6-Difluorophenyl)butanoic acid” is a chemical compound with a molecular weight of 200.18 . It is a derivative of butanoic acid and has a difluorophenyl group attached to it . It is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of “this compound” could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the compound could be synthesized from 3,4-Difluorophenylboronic acid via Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H10F2O2 . The compound contains a butanoic acid group and a 2,6-difluorophenyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it could participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . Additionally, it could react with aryl aldehydes using a Ni catalyst to form flurodiarylmethanols .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 200.18 .Aplicaciones Científicas De Investigación

Nanofluidic Devices and Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been employed as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The channels' inner surfaces are adorned with photolabile hydrophobic molecules that, upon irradiation, are replaced by hydrophilic groups. This transformation enables UV-light-triggered selective transport of ionic species in aqueous solutions through the channels, marking potential applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Molecular Docking and Structural Studies

Spectroscopic and structural analyses of 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid (6DAMB) and its derivatives have been conducted using both experimental spectra and theoretical calculations. These studies shed light on the stability, reactivity, and non-linear optical (NLO) properties of the compounds, suggesting their relevance in pharmacological research and as potential NLO materials. The interactions observed in molecules, including hydrogen bonding and Van der Waals interactions, have been thoroughly investigated, providing insights into their biological activities and potential inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

Fermentative Butanol Production

The biological production of butanol, a process significantly influenced by the presence of butanoic acid derivatives, was historically a major industrial fermentation process. Recent advancements in biotechnology and process development have revitalized interest in this production method. Butanoic acid derivatives play a crucial role in the fermentation process, contributing to the economic and efficient production of butanol, a compound with potential use as a fuel or fuel additive (Lee et al., 2008).

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment when handling the compound and to ensure good ventilation of the work station . If swallowed, it is advised to rinse the mouth with water and seek medical attention .

Direcciones Futuras

The potential of “4-(2,6-Difluorophenyl)butanoic acid” in organic synthesis, particularly in Suzuki cross-coupling reactions and reactions with aryl aldehydes, suggests that it could be further explored for the synthesis of various organic compounds . Its role in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols could be particularly interesting for future research .

Mecanismo De Acción

Target of Action

Similar compounds like phenylbutyric acid have been reported to exhibit antineoplastic properties and act as ammonia scavengers, chemical chaperones, and histone deacetylase inhibitors .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via the interaction of organoboron reagents with palladium catalysts .

Biochemical Pathways

For instance, butanoic acid (a structurally related compound) is involved in butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .

Result of Action

Similar compounds like phenylbutyric acid have been reported to promote growth arrest and apoptosis of cancer cells .

Action Environment

It’s worth noting that the efficacy of similar compounds used in suzuki–miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .

Propiedades

IUPAC Name |

4-(2,6-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPRQHISRGHFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)